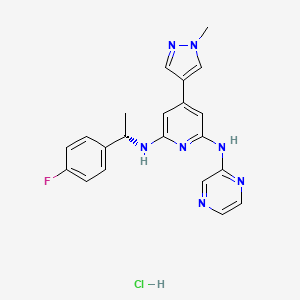

Ilginatinib hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il a démontré une efficacité significative dans le traitement des néoplasmes myéloprolifératifs, en particulier ceux impliquant la mutation JAK2V617F . Ce composé se distingue par sa haute sélectivité et sa puissance, ce qui en fait un candidat prometteur pour des applications thérapeutiques.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de NS-018 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes. La voie de synthèse détaillée est propriétaire, mais elle implique généralement les étapes suivantes :

- Formation de la structure de base par une série de réactions de condensation et de cyclisation.

- Introduction de groupes fonctionnels pour améliorer la sélectivité et la puissance.

- Purification et cristallisation pour obtenir le produit final sous sa forme de chlorhydrate.

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de NS-018 suit les Bonnes Pratiques de Fabrication (BPF) pour garantir une pureté et une cohérence élevées. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées, suivie de mesures rigoureuses de contrôle qualité pour s'assurer que le produit final répond à toutes les normes réglementaires .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de NS-018 subit principalement des réactions de substitution en raison de ses structures aromatiques et hétérocycliques. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et Conditions Courants :

Réactions de Substitution : Impliquent généralement des réactifs nucléophiles ou électrophiles dans des conditions douces à modérées.

Réactions d'Oxydation : peuvent être réalisées à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de Réduction : Impliquent souvent des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels présents sur la molécule .

4. Applications de la Recherche Scientifique

Le chlorhydrate de NS-018 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de JAK2 et des kinases de la famille Src.

Biologie : Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.

Médecine : Exploré comme agent thérapeutique pour le traitement des néoplasmes myéloprolifératifs, en particulier ceux présentant la mutation JAK2V617F. .

5. Mécanisme d'Action

Le chlorhydrate de NS-018 exerce ses effets en inhibant sélectivement l'activité de JAK2 et des kinases de la famille Src. Le composé se lie au site de liaison de l'ATP de ces kinases, empêchant leur activation et la phosphorylation subséquente des molécules de signalisation en aval. Cette inhibition perturbe la voie de signalisation JAK/STAT, qui est cruciale pour la prolifération et la survie de certaines cellules cancéreuses .

Composés Similaires :

Ruxolitinib : Un autre inhibiteur de JAK2 utilisé pour le traitement de la myélofibrose et de la polycythémie vraie.

Fedratinib : Un inhibiteur sélectif de JAK2 avec des applications similaires dans les néoplasmes myéloprolifératifs.

Momelotinib : Cible JAK1 et JAK2, utilisé dans le traitement de la myélofibrose.

Unicité du Chlorhydrate de NS-018 : Le chlorhydrate de NS-018 se distingue par sa plus grande sélectivité pour JAK2 par rapport aux autres kinases de la famille JAK et par son inhibition supplémentaire des kinases de la famille Src. Cette double inhibition améliore son potentiel thérapeutique et réduit la probabilité de développement de résistance .

Applications De Recherche Scientifique

Clinical Applications

Ilginatinib has been investigated primarily for its use in treating myeloproliferative neoplasms (MPNs), specifically:

- Primary Myelofibrosis

- Post-Polycythemia Vera Myelofibrosis

- Post-Essential Thrombocythemia Myelofibrosis

Clinical Trials

- Phase 1/Phase 2 Study : A study assessed the safety and tolerability of oral Ilginatinib in patients with myelofibrosis. Results indicated significant reductions in spleen size and improvements in associated symptoms .

- Efficacy Study : Another trial compared Ilginatinib to best available therapy (BAT) in myelofibrosis patients, focusing on efficacy and safety outcomes .

Preclinical Findings

In preclinical models, Ilginatinib hydrochloride has demonstrated several beneficial effects:

- In Vivo Studies : In murine models with JAK2V617F mutations, Ilginatinib significantly reduced leukocytosis, hepatosplenomegaly, and extramedullary hematopoiesis while improving nutritional status and prolonging survival .

- Cell Culture Studies : It was shown to suppress erythropoietin-independent colony formation from polycythemia vera patients' cells and inhibit the phosphorylation of STAT3 in myelodysplastic syndrome-derived cells .

Case Study 1: Efficacy in Myelofibrosis

A clinical trial involving patients with primary myelofibrosis reported a notable reduction in spleen size after treatment with Ilginatinib. Patients also experienced symptomatic relief, indicating the drug's potential as a therapeutic option for managing myelofibrosis-related complications .

Case Study 2: Safety Profile

In a safety study involving Ilginatinib, adverse effects were monitored closely. The compound was generally well-tolerated among participants, with manageable side effects that did not lead to significant discontinuation rates .

Comparative Data Table

| Parameter | This compound | Other JAK Inhibitors |

|---|---|---|

| Target Kinase | JAK2 | JAK1/JAK2/JAK3 |

| IC50 (JAK2) | 0.72 nM | Varies |

| Clinical Indications | Myelofibrosis | Various (e.g., RA) |

| Development Status | Phase 2 | Approved/Investigational |

| Common Side Effects | Fatigue, cytopenias | Varies |

Mécanisme D'action

NS-018 hydrochloride exerts its effects by selectively inhibiting the activity of JAK2 and Src-family kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream signaling molecules. This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells .

Comparaison Avec Des Composés Similaires

Ruxolitinib: Another JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.

Fedratinib: A selective JAK2 inhibitor with similar applications in myeloproliferative neoplasms.

Momelotinib: Targets JAK1 and JAK2, used in the treatment of myelofibrosis.

Uniqueness of NS-018 Hydrochloride: NS-018 hydrochloride stands out due to its higher selectivity for JAK2 over other JAK-family kinases and its additional inhibition of Src-family kinases. This dual inhibition enhances its therapeutic potential and reduces the likelihood of resistance development .

Activité Biologique

Ilginatinib hydrochloride, also known as NS-018, is a selective inhibitor of Janus kinase 2 (JAK2) that has shown promise in the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF). This article will explore its biological activity, including in vitro and in vivo studies, mechanisms of action, and clinical trial results.

Ilginatinib specifically targets JAK2, a key player in the signaling pathways of various hematopoietic growth factors. Upon binding to its receptor, JAK2 undergoes autophosphorylation and activates the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival. Ilginatinib inhibits this pathway, leading to reduced cell proliferation in JAK2-dependent malignancies.

In Vitro Biological Activity

In vitro studies have demonstrated that Ilginatinib has a potent inhibitory effect on JAK2 with an IC50 of less than 1 nM. It exhibits a selectivity ratio of 30-50 times greater for JAK2 over other JAK family members such as JAK1, JAK3, and Tyk2. This specificity is critical for minimizing off-target effects and enhancing therapeutic efficacy in treating conditions associated with aberrant JAK2 activation, such as those with the JAK2V617F mutation.

Table 1: In Vitro Activity of Ilginatinib

| Target Kinase | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| JAK2 | <1 | 30-50x over JAK1, JAK3 |

| Src-family kinases | Varies | Not specified |

In Vivo Efficacy

In vivo studies have corroborated the findings from in vitro assays. For instance, Ilginatinib significantly reduced splenomegaly and prolonged survival in murine models inoculated with Ba/F3 cells harboring the JAK2V617F mutation. Furthermore, it effectively decreased leukocytosis and improved overall health metrics in transgenic mice expressing this mutation.

Key Findings from Animal Studies

- Erythropoietin-independent colony formation : Ilginatinib preferentially suppressed colony formation from polycythemia vera patients.

- Survival Extension : Mice treated with Ilginatinib showed prolonged survival compared to control groups.

- Reduction of Extramedullary Hematopoiesis : Treatment led to significant decreases in extramedullary hematopoiesis.

Clinical Trials

Ilginatinib is currently undergoing clinical trials to evaluate its safety and efficacy in patients with myelofibrosis. A Phase 2 study (NCT04854096) is comparing Ilginatinib against best available therapy (BAT) for patients with severe thrombocytopenia. Preliminary results suggest that Ilginatinib not only improves hematologic parameters but also enhances quality of life for patients.

Summary of Clinical Trial Design

| Study Phase | Design | Population | Primary Endpoint |

|---|---|---|---|

| Phase 1/2 | Open-label, multicenter | Patients with myelofibrosis | Efficacy and safety |

| Phase 2b | Randomized controlled | Patients with severe thrombocytopenia | Comparison with BAT |

Case Studies

Recent case studies highlight the effectiveness of Ilginatinib in individual patients suffering from myelofibrosis. One notable case involved a patient with severe thrombocytopenia who showed significant improvement in platelet counts and overall health after initiating treatment with Ilginatinib.

Propriétés

IUPAC Name |

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNVGPXGVAXXSH-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.